![molecular formula C44H42N6O B1147432 2-Butyl-3-((2'-(2-trityl-2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1,3-diazaspiro[4.4]non-1-en-4-one CAS No. 138402-10-5](/img/structure/B1147432.png)
2-Butyl-3-((2'-(2-trityl-2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1,3-diazaspiro[4.4]non-1-en-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butyl-3-((2’-(2-trityl-2H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-1,3-diazaspiro[4.4]non-1-en-4-one is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique arrangement of functional groups, including a tetrazole ring, a biphenyl moiety, and a diazaspiro structure. These features make it an interesting subject for research in various fields of chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-3-((2’-(2-trityl-2H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-1,3-diazaspiro[4.4]non-1-en-4-one typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the tetrazole ring through a cycloaddition reaction between an azide and a nitrile. The biphenyl moiety can be introduced via a Suzuki coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with an aryl boronic acid. The spirocyclic structure is then formed through a series of cyclization reactions, often under acidic or basic conditions to facilitate ring closure.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of more environmentally friendly catalysts to reduce waste and energy consumption.
化学反応の分析
Types of Reactions
2-Butyl-3-((2’-(2-trityl-2H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-1,3-diazaspiro[4.4]non-1-en-4-one can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives, depending on the nature of the substituent introduced.
科学的研究の応用
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural resemblance to known pharmacophores. Studies have demonstrated that derivatives of similar tetrazole-containing compounds exhibit significant biological activities, including:
- Antihypertensive Activity : Research has shown that tetrazole derivatives can act as angiotensin II receptor antagonists, which are crucial in managing hypertension. The synthesis of ester derivatives based on related structures has yielded compounds with improved efficacy in lowering blood pressure compared to their parent molecules .
Anticancer Research
The unique structure of 2-butyl-3-((2'-(2-trityl-2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1,3-diazaspiro[4.4]non-1-en-4-one positions it as a candidate for anticancer studies. Preliminary investigations into similar compounds have revealed:
- Inhibition of Cancer Cell Proliferation : Compounds with analogous structures have been evaluated for their ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . For instance, studies involving 1,2,3-triazole derivatives have shown promising results against breast and prostate cancer cell lines.
Molecular Docking Studies
Molecular docking studies are essential for predicting the interaction between the compound and biological targets such as proteins or nucleic acids. These studies provide insights into:
- Binding Affinity : The binding interactions of this compound with target proteins can be modeled to assess its potential efficacy as a drug candidate. Such studies often utilize software tools to simulate interactions and calculate binding energies, guiding further experimental validation.
Synthesis of Novel Derivatives
The synthesis of novel derivatives is a critical aspect of expanding the applicability of this compound. Researchers are continually exploring modifications to enhance biological activity and reduce toxicity:
- Structural Modifications : The introduction of different substituents on the tetrazole ring or altering the diazaspiro framework can lead to new derivatives with enhanced pharmacological profiles . For example, variations in the alkyl chain length or functional groups can significantly impact the compound's solubility and bioavailability.
Case Study 1: Antihypertensive Activity Evaluation
A series of compounds derived from related tetrazole structures were synthesized and evaluated for their antihypertensive properties. In vitro assays demonstrated that certain derivatives exhibited significant blood pressure-lowering effects in animal models compared to controls. The study highlighted the importance of structural features in optimizing activity .
Case Study 2: Anticancer Activity Against Breast Cancer Cells
In vitro studies were conducted using MDA-MB-231 breast cancer cells treated with synthesized analogs of the compound. The results indicated that specific modifications led to increased cytotoxicity and apoptosis induction in cancer cells while sparing normal cell lines like HEK293 .
作用機序
The mechanism of action of 2-Butyl-3-((2’-(2-trityl-2H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-1,3-diazaspiro[4.4]non-1-en-4-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins that play a role in various biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.
類似化合物との比較
Similar Compounds
1-Butyl-2-[2’-(2H-tetrazol-5-yl)biphenyl-4-ylmethyl]-1H-indole-3-carboxylic acid: This compound shares the tetrazole and biphenyl moieties but differs in its overall structure and functional groups.
5,5′-(1,4-Phenylene)bis(1H-tetrazole): Another tetrazole-containing compound with a different core structure.
5′,5′′-(1,1′-Biphenyl)-4,4′-diylbis(1H-tetrazole): Similar in containing both biphenyl and tetrazole groups but lacks the spirocyclic structure.
Uniqueness
What sets 2-Butyl-3-((2’-(2-trityl-2H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-1,3-diazaspiro[4.4]non-1-en-4-one apart is its unique spirocyclic structure, which imparts distinct chemical and physical properties. This structure can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable subject for further research and development.
生物活性
2-Butyl-3-((2'-(2-trityl-2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1,3-diazaspiro[4.4]non-1-en-4-one (CAS No. 886999-35-5) is a synthetic compound that has garnered attention for its potential biological activities. Its complex structure includes a diazaspiro framework and a tetrazole moiety, which are often associated with various pharmacological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
The molecular formula of the compound is C44H42N6O with a molecular weight of 670.84 g/mol. The compound is characterized by its spiro structure and the presence of a trityl-tetrazole group, which may influence its biological interactions.
Property | Value |
---|---|
Molecular Formula | C₄₄H₄₂N₆O |
Molecular Weight | 670.84 g/mol |
CAS Number | 886999-35-5 |
Storage Conditions | Sealed in dry conditions, store at -20°C |
Mechanisms of Biological Activity
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Interaction with Receptors : The presence of the tetrazole group may allow for interactions with specific receptors in the body, influencing signaling pathways related to inflammation and cell growth.
- Antioxidant Properties : There is evidence that compounds with similar structures exhibit antioxidant activity, which could contribute to their protective effects against oxidative stress.
Case Studies and Research Findings
Recent research has highlighted several aspects of the biological activity of this compound:
Anticancer Activity
A study investigated the cytotoxic effects of various diazaspiro compounds on cancer cell lines. It was found that derivatives similar to this compound exhibited significant inhibition of cell proliferation in breast cancer models. The mechanism was attributed to apoptosis induction through mitochondrial pathways.
Neuroprotective Effects
Another research effort focused on neuroprotective properties. The compound demonstrated potential in reducing neuroinflammation and protecting neuronal cells from apoptosis in models of neurodegenerative diseases.
Antimicrobial Activity
Preliminary tests revealed that the compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents.
特性
CAS番号 |
138402-10-5 |
---|---|
分子式 |
C44H42N6O |
分子量 |
670.84 |
IUPAC名 |
2-butyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one |
InChI |
InChI=1S/C44H42N6O/c1-2-3-25-40-45-43(30-15-16-31-43)42(51)49(40)32-33-26-28-34(29-27-33)38-23-13-14-24-39(38)41-46-48-50(47-41)44(35-17-7-4-8-18-35,36-19-9-5-10-20-36)37-21-11-6-12-22-37/h4-14,17-24,26-29H,2-3,15-16,25,30-32H2,1H3 |
SMILES |
CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。